4-Chloro-5-fluoro-6-vinylpyrimidine
Overview
Description
4-Chloro-5-fluoro-6-vinylpyrimidine is an organic compound with the molecular formula C6H4ClFN2 It is a derivative of pyrimidine, characterized by the presence of chloro, fluoro, and vinyl substituents on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-6-vinylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with chloro and fluoro substituents. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated pyrimidines under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-6-vinylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The vinyl group can participate in oxidation or reduction reactions to form different derivatives.
Addition Reactions: The vinyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized derivatives .
Scientific Research Applications
4-Chloro-5-fluoro-6-vinylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-6-vinylpyrimidine involves its interaction with various molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The vinyl group can participate in conjugation reactions, affecting the compound’s overall activity and stability .
Comparison with Similar Compounds
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 5-Fluorouracil
- 4-Chloro-5-fluoropyrimidine
Comparison: 4-Chloro-5-fluoro-6-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, 5-Fluorouracil is widely used in cancer treatment, while 4-Chloro-6-ethyl-5-fluoropyrimidine is another derivative with different substituents that affect its chemical behavior and applications .
Properties
IUPAC Name |
4-chloro-6-ethenyl-5-fluoropyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h2-3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPSUAVKHZVJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=NC=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287664 | |
Record name | 4-Chloro-6-ethenyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403893-61-7 | |
Record name | 4-Chloro-6-ethenyl-5-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403893-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-ethenyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-fluoro-6-vinylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.229.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.